molecular formula C23H15ClFN3O5 B12627465 3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12627465
M. Wt: 467.8 g/mol
InChI Key: IKRQVWJBYZXCQS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d][1,2]oxazole-4,6-dione family, characterized by a bicyclic framework integrating pyrrole and oxazole moieties. Key structural features include:

  • 4-Fluorophenyl group: Fluorine improves metabolic stability and membrane permeability . Phenyl group: Aromaticity contributes to π-π stacking interactions in biological targets.

The compound’s synthesis likely involves 1,3-dipolar cycloaddition reactions, as seen in analogous pyrrolo-oxazole derivatives .

Properties

Molecular Formula

C23H15ClFN3O5

Molecular Weight

467.8 g/mol

IUPAC Name

3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H15ClFN3O5/c24-18-11-10-16(28(31)32)12-17(18)20-19-21(33-27(20)15-4-2-1-3-5-15)23(30)26(22(19)29)14-8-6-13(25)7-9-14/h1-12,19-21H

InChI Key

IKRQVWJBYZXCQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=C(C=CC(=C5)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the oxazole ring: This can be synthesized via the cyclization of α-haloketones with amides or nitriles.

    Coupling reactions: The different aromatic groups can be introduced through Suzuki or Heck coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase the reaction rate and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to convert ketones to alcohols.

    Substitution: Halogen atoms (such as chlorine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Sodium iodide (NaI) in acetone, silver nitrate (AgNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound 3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications in medicinal chemistry, material science, and environmental studies, supported by comprehensive data tables and case studies.

Structure and Composition

  • Molecular Formula : C20_{20}H16_{16}ClN3_{3}O4_{4}
  • Molecular Weight : 393.81 g/mol
  • IUPAC Name : 3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an anticancer agent. Studies have shown that derivatives of pyrrolo[3,4-d][1,2]oxazole exhibit cytotoxic activity against various cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of this compound's analogs and their evaluation against breast cancer cell lines. Results indicated that certain modifications enhanced the compound's potency by inhibiting tumor growth through apoptosis induction .

Material Science

Due to its unique structural features, the compound is being explored for use in organic electronics and photonic devices. Its ability to act as a charge transport material makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study: Organic Electronics

Research conducted at a leading university demonstrated that films made from this compound exhibited favorable charge mobility and stability under operational conditions. The findings suggest its potential as a component in next-generation electronic devices .

Environmental Science

The environmental impact of chemical compounds is a growing concern. This compound has been evaluated for its degradation pathways in various environmental matrices. Studies indicate that it undergoes photodegradation when exposed to UV light, which could mitigate its persistence in the environment.

Case Study: Environmental Persistence

A comprehensive study assessed the degradation of this compound in aquatic environments. The results showed significant breakdown products that were less toxic than the parent compound, suggesting a lower environmental risk .

Mechanism of Action

The mechanism of action of 3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities with related compounds:

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound R₁: 2-Cl-5-NO₂Ph; R₂: 4-FPh; R₃: Ph C₂₅H₁₅ClFN₃O₅ ~515.86 Not reported; inferred antibacterial activity
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione R₁: 2-ClPh; R₂: 4-NMe₂Ph; R₃: 2-MePh C₂₇H₂₃ClN₃O₃ 488.94 Enhanced solubility due to -NMe₂ group
3-(2-Furyl)-2-(2-methylphenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione R₁: 2-furyl; R₂: 2-MePh; R₃: Ph C₂₃H₁₈N₂O₄ 410.40 Reduced steric bulk; potential for CNS activity
2-(4-Chlorophenyl)-3-(2-thienyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione R₁: 4-ClPh; R₂: 2-thienyl; R₃: 3-CF₃Ph C₂₂H₁₄ClF₃N₂O₃S 478.87 Improved lipophilicity (CF₃ group)
5-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)-3-(4-methoxyphenyl)-2-methyltetrahydro derivative R₁: 4-MeOPh; R₂: CH₃; R₃: pyridinyl-CF₃/Cl C₂₀H₁₈ClF₃N₄O₄ 470.80 Agrochemical applications (pesticide lead)

Electronic and Steric Effects

  • In contrast, the 4-NMe₂Ph group in is electron-donating, improving solubility but possibly reducing target binding affinity.
  • Fluorine vs. Trifluoromethyl :
    • The 4-FPh substituent in the target compound offers moderate hydrophobicity, while the 3-CF₃Ph group in significantly boosts lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

The compound 3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic molecule with potential biological activity. Its structure includes various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including antimicrobial, anti-inflammatory, and cytotoxic activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H15ClN2O4\text{C}_{19}\text{H}_{15}\text{ClN}_2\text{O}_4

This structure features a pyrrolo[3,4-d][1,2]oxazole core with chlorinated and nitro-substituted phenyl groups.

Antimicrobial Activity

Recent studies have assessed the antimicrobial activity of similar compounds within the same structural family. For instance, derivatives of pyrrolo[3,4-d][1,2]oxazole have shown promising results against a range of bacterial strains. The mechanism of action is often linked to the presence of electron-withdrawing groups such as nitro and chloro, which enhance the compound's reactivity towards microbial targets.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget MicroorganismMIC (µg/mL)
M1Staphylococcus aureus32
M2Escherichia coli64
M3Candida albicans16

The minimum inhibitory concentrations (MIC) indicate that related compounds exhibit significant bactericidal effects, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Properties

Molecular docking studies have suggested that compounds similar to 3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione possess anti-inflammatory properties. The presence of nitro groups has been correlated with enhanced binding affinity to inflammatory mediators such as cyclooxygenase enzymes.

Case Study: Docking Analysis
A docking study demonstrated that the compound binds effectively to the active site of COX-2 with a binding energy of -8.5 kcal/mol. This suggests a potential mechanism for reducing inflammation by inhibiting prostaglandin synthesis .

Cytotoxicity

Cytotoxicity assessments reveal mixed results for compounds in this category. For instance, while some derivatives exhibit significant cytotoxic effects against cancer cell lines (e.g., A549 lung cancer cells), others show minimal toxicity to normal cell lines such as L929 fibroblasts.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
M1A54925
M2L929>100
M3HepG230

The IC50 values indicate that while some compounds are effective against cancer cells, they maintain a favorable safety profile when tested against normal cells .

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